molecular formula C20H27NO2 B1202324 5-Methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol

5-Methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol

Cat. No. B1202324
M. Wt: 313.4 g/mol
InChI Key: SYQIMSBCRURKCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol is a natural product found in Aconitum talassicum, Aconitum sachalinense, and other organisms with data available.

Scientific Research Applications

Synthesis and Characterization

  • The compound 5-Methyl-12-methylidene-7-azaheptacyclo[9.6.2.0^1,8.0^5,17.0^7,16.0^9,14.0^14,18]nonadecane-13,19-diol has been utilized in the synthesis of various organic compounds. For example, research has shown its involvement in the synthesis of substituted tetrahydropyridines, highlighting its utility in creating novel chemical structures with potential applications in various fields, such as pharmaceuticals and material science (Pavel', Tilichenko, 1979).

Molecular Structure Studies

  • The compound's molecular structure and derivatives have been a subject of study, contributing to the understanding of complex chemical reactions and interactions. This knowledge is essential for the development of new materials and drugs. For instance, research into tetraazabenz[cd]azulene derivatives offers insights into the molecular structure and potential applications of these compounds (Imafuku, Sumio, Matsumura, 1980).

Applications in Medicinal Chemistry

  • Research has demonstrated the role of this compound in the synthesis of complex molecules with potential medicinal applications. For instance, the synthesis of (±)-methyl atis-16-en-19-oate, a compound with potential pharmacological properties, illustrates the compound's relevance in medicinal chemistry (Toyota, Wada, Fukumoto, Ihara, 1998).

Biochemical Research

  • This compound has been studied in the context of biochemical research, particularly in understanding DNA methylation processes and their implications for cellular functions (Glazer, Peale, Beisler, Abbasi, 1980). Such studies are crucial for understanding the underlying mechanisms of various diseases and developing targeted therapies.

Chemical Stability and Reactivity

  • Investigations into the chemical properties of this compound have provided insights into its stability and reactivity, which are essential for its practical applications in synthesis and material sciences. Research on polymer-bound selenium coronands, for example, has revealed information about the stability and reactivity of compounds related to 5-Methyl-12-methylidene-7-azaheptacyclo[9.6.2.0^1,8.0^5,17.0^7,16.0^9,14.0^14,18]nonadecane-13,19-diol (Cordova-Reyes, Hu, Gu, Vandenhoven, Mohammed, Holdcroft, Pinto, 1996).

Exploration of Antitumor Properties

properties

Product Name

5-Methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol

Molecular Formula

C20H27NO2

Molecular Weight

313.4 g/mol

IUPAC Name

5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol

InChI

InChI=1S/C20H27NO2/c1-9-10-6-11-16-19-5-3-4-18(2)8-21(16)12(14(18)19)7-20(11,17(9)23)15(19)13(10)22/h10-17,22-23H,1,3-8H2,2H3

InChI Key

SYQIMSBCRURKCZ-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC34C1C5CC67C3C(C(CC6C4N5C2)C(=C)C7O)O

synonyms

hetisan-11,15-diol
kobusine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol
Reactant of Route 2
5-Methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol
Reactant of Route 3
5-Methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol
Reactant of Route 4
5-Methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol
Reactant of Route 5
5-Methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol
Reactant of Route 6
5-Methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol

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